molecular formula C9H14N2O2 B13312002 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

Cat. No.: B13312002
M. Wt: 182.22 g/mol
InChI Key: HOQOECRHSLYZPM-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-2-(2-methylpyrazol-3-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-5-10-11(7)3/h4-6,8H,1-3H3,(H,12,13)

InChI Key

HOQOECRHSLYZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=NN1C)C(=O)O

Origin of Product

United States

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